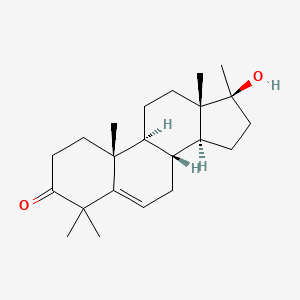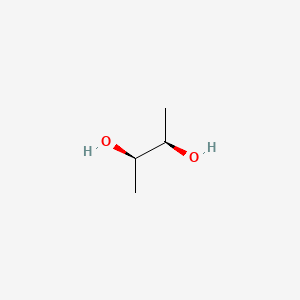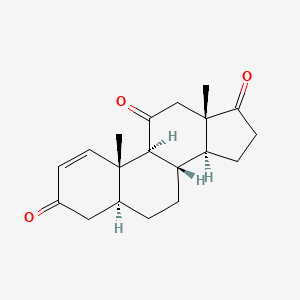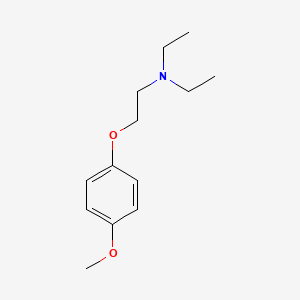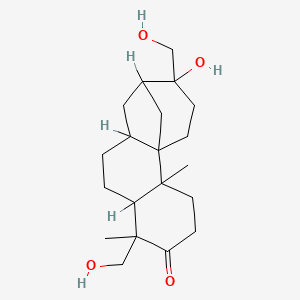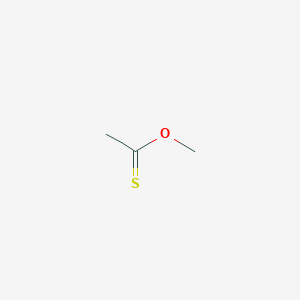
Methyl thioacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-methyl ethanethioate is a thionoester.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Hypoglycemic Activity : Methyl thioacetate derivatives, specifically 7-n-butyl-3-methyl-8-thioxanthine, have shown potential in treating type II diabetes mellitus, exhibiting significant hypoglycemic activity. Synthesis methods of these compounds, as well as their acute toxicity and glucose homeostasis characteristics, were studied, indicating their potential as non-toxic antidiabetic agents (Romanenko et al., 2018).
Role in Prebiotic Chemistry
- Energy Storage and Protection from Hydrolysis : Methyl thioacetate, considered vital to the origin of life and early cellular evolution, shows enhanced stability within hydrophobic droplets. This indicates its role in early energy storage and its protection in prebiotic vesicles and early cell membranes (Todd & House, 2014).
Thermochemical Studies
- Thiopheneacetic Acid Methyl Esters : Thiophene-based compounds, including methyl esters of thiopheneacetic acid, have applications in drug design, electronics, and optoelectronics. A detailed thermochemical study on these compounds provides insights into their stability and potential applications (Roux et al., 2007).
Biotechnological Applications
- S-Methyl Thioester Synthesis in Microorganisms : In Geotrichum candidum, the synthesis of S-methyl thioacetate is linked to enzymatic reactions. This has implications for biotechnological applications, particularly in the production of S-methyl thioesters (Hélinck et al., 2000).
Molecular and Electronic Structure Analysis
- Quantum Chemical Study : The unique properties of methyl acetate and S-methyl thioacetate were analyzed using the INDO-MO method, highlighting their electronic structures and properties that are crucial in biochemical reactions (Hilal & el-Aaser, 1985).
Propriétés
Numéro CAS |
21119-13-1 |
|---|---|
Nom du produit |
Methyl thioacetate |
Formule moléculaire |
C3H6OS |
Poids moléculaire |
90.15 g/mol |
Nom IUPAC |
O-methyl ethanethioate |
InChI |
InChI=1S/C3H6OS/c1-3(5)4-2/h1-2H3 |
Clé InChI |
DTOZRCOCJVVION-UHFFFAOYSA-N |
SMILES |
CC(=S)OC |
SMILES canonique |
CC(=S)OC |
Synonymes |
methyl thioacetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



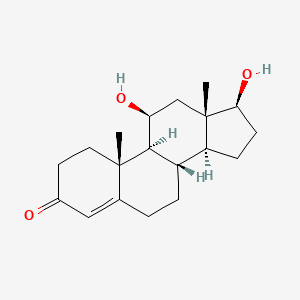

![2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1222039.png)






